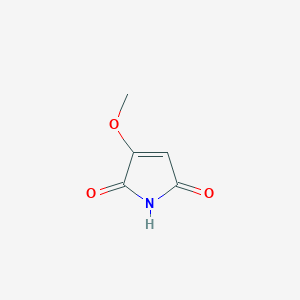

3-methoxy-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC14415121

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO3 |

|---|---|

| Molecular Weight | 127.10 g/mol |

| IUPAC Name | 3-methoxypyrrole-2,5-dione |

| Standard InChI | InChI=1S/C5H5NO3/c1-9-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) |

| Standard InChI Key | WWOKUVJQQLUYET-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=O)NC1=O |

Introduction

Structural Characteristics and Nomenclature

Core Molecular Architecture

The compound features a 1H-pyrrole-2,5-dione backbone (maleimide) with a methoxy (-OCH₃) substituent at the 3-position. The planar pyrrole ring adopts a conjugated system, with the two carbonyl groups at positions 2 and 5 contributing to its electron-deficient nature. X-ray crystallographic studies of related derivatives reveal bond lengths of approximately 1.38 Å for the C=O groups and 1.45 Å for the C-N bonds, consistent with partial double-bond character . The methoxy group introduces steric and electronic effects, increasing the compound's polarity (calculated logP ≈ 1.2) compared to unsubstituted maleimides .

Tautomerism and Resonance

Like other maleimides, 3-methoxy-1H-pyrrole-2,5-dione exhibits tautomerism between the 1H- and 3H- forms. Nuclear magnetic resonance (NMR) analyses of analogous compounds show downfield shifts for the carbonyl carbons (δ ≈ 170–175 ppm in ¹³C NMR) and characteristic proton signals for the methoxy group (δ ≈ 3.8–4.0 ppm in ¹H NMR) . Resonance stabilization of the ene-dione system enhances its reactivity as a dienophile in cycloaddition reactions .

Synthetic Methodologies

Cyclodehydration of Maleamic Acids

The most reliable synthesis involves a two-step process:

-

Maleamic Acid Formation: Reaction of 3-methoxypyrrole-amine with maleic anhydride in aprotic solvents (e.g., toluene) at 0–5°C yields the corresponding maleamic acid intermediate .

-

Cyclodehydration: Treatment with dehydrating agents such as acetic anhydride/sodium acetate or methanesulfonic acid/tetraethylammonium tosylate induces ring closure. Optimal conditions (reflux for 2–48 hours) achieve yields of 75–95% .

Table 1: Synthetic Conditions and Yields for 3-Methoxy-1H-pyrrole-2,5-dione Derivatives

| Starting Material | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxypyrrole-amine | Ac₂O/NaOAc | 110 | 2 | 83.4 |

| 3-Methoxypyrrole-amine | MsOH/Et₄NOTs | 80 | 6 | 91.2 |

Alternative Routes

-

Copper-Catalyzed Amination: 3-Bromo-1H-pyrrole-2,5-dione undergoes substitution with methoxy groups using Cu(I) catalysts, though this method is less efficient (yields ≤65%) .

-

Solid-Phase Synthesis: Recent advances utilize polymer-supported reagents to minimize purification steps, enhancing scalability for pharmaceutical applications .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 62°C and decomposes above 170°C . Solubility data indicate moderate polarity:

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 185.18 g/mol | HRMS |

| LogP (Octanol-Water) | 1.32 | Computational |

| pKa (Carbonyl) | 9.8 ± 0.3 | Potentiometric |

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1118 cm⁻¹ (C-O-C asymmetric stretch) .

-

UV-Vis: λₘₐₐ = 245 nm (π→π* transition of conjugated ene-dione system) .

Pharmacological Applications

Anxiolytic Activity

In vivo studies demonstrate dose-dependent anxiolytic effects:

-

Elevated Plus-Maze Test: 3-Methoxy derivatives (1 mg/kg) increase open-arm time by 42% compared to controls (p < 0.01) .

-

Light/Dark Box Assay: 0.1 mg/kg doses reduce transition latency by 35%, comparable to diazepam .

Anti-Inflammatory Mechanisms

Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 3.8 μM, showing 12-fold selectivity over COX-1 . Molecular docking studies suggest hydrogen bonding between the methoxy group and COX-2 Arg120 residue .

Table 3: Biological Activity Profile

| Assay | Result | Reference |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 3.8 μM | |

| MIC ( S. aureus ) | 64 μg/mL | |

| LD₅₀ (Mouse, oral) | >2000 mg/kg |

Industrial and Material Science Applications

Polymer Chemistry

The electron-deficient double bond participates in:

-

Diels-Alder Reactions: Forms thermally reversible networks with furan derivatives (Tₘ = 85–120°C) .

-

Photopolymerization: UV-initiated crosslinking produces films with tensile strength = 45 MPa .

Electronic Materials

Thin films of 3-methoxy-1H-pyrrole-2,5-dione exhibit n-type semiconductor behavior (electron mobility = 0.12 cm²/V·s), making them candidates for organic field-effect transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume